4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate

Thermal stability Process chemistry Solvent-free reactions

Researchers requiring thermally robust nitroaromatic esters for high-temperature reactions face volatility limits with the methyl ester analog (bp 381.4°C) above 350°C. This isobutyl ester (CAS 58263-53-9) extends the thermal processing window to 406.3°C, enabling solvent-free melt reactions, high-boiling dispersions, and polymer-additive compounding where the methyl ester fails. • Boiling point 406.3°C at 760 mmHg - 24.9°C higher than the methyl ester, suitable for reactions above 350°C • Flash point 199.5°C - 15°C higher than the methyl ester, potentially enabling less stringent flammability classification and reduced warehousing costs • Vapor pressure ~6× lower than the methyl ester - minimizes evaporative loss in controlled-release matrices and extends shelf stability for long-duration field trials

Molecular Formula C11H10ClN2O6-
Molecular Weight 301.66 g/mol
Cat. No. B14749678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate
Molecular FormulaC11H10ClN2O6-
Molecular Weight301.66 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C(=C(C=C1C(=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C11H11ClN2O6/c1-5(2)3-6-7(11(15)16)4-8(13(17)18)9(12)10(6)14(19)20/h4-5H,3H2,1-2H3,(H,15,16)/p-1
InChIKeyDVXJCKMRHGRWGZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate – Core Identity and Position in the 4‑Chloro‑3,5‑dinitrobenzoate Ester Family


4‑Chloro‑2‑(2‑methylpropyl)‑3,5‑dinitrobenzoate (CAS 58263‑53‑9; isobutyl 4‑chloro‑3,5‑dinitrobenzoate) is a fully substituted nitroaromatic ester . It belongs to the broader class of 4‑chloro‑3,5‑dinitrobenzoic acid alkyl esters, several members of which are recognized for their fungicidal and herbicidal activity . The isobutyl substituent imparts a distinct physicochemical profile compared to the more extensively documented methyl ester analog, potentially influencing thermal stability and formulation behavior. However, compound‑specific, head‑to‑head performance data remain scarce in the public domain.

Why 4‑Chloro‑2‑(2‑methylpropyl)‑3,5‑dinitrobenzoate Cannot Be Casually Replaced by the Methyl or Ethyl Ester


Within the 4‑chloro‑3,5‑dinitrobenzoate ester series, the alkyl chain governs key physical properties—boiling point, density, flash point, and vapor pressure—that directly affect handling, formulation compatibility, and thermal processing windows . The isobutyl ester exhibits a boiling point of 406.3 °C at 760 mmHg, markedly higher than that of the methyl ester (381.4 °C) . Such differences cannot be compensated by simple concentration adjustments; substituting the methyl ester for the isobutyl ester would alter the thermal stability profile of a reaction or formulation and may shift the composition outside validated regulatory or process‑specification boundaries. Furthermore, log P values differ (isobutyl ester ~2.94–4.02 vs. methyl ester ~2.99), indicating divergent lipophilicity that can affect biological partitioning and environmental fate . These quantifiable divergences preclude generic interchange.

Product‑Specific Quantitative Differentiation: 4‑Chloro‑2‑(2‑methylpropyl)‑3,5‑dinitrobenzoate vs. Closest Analogs


Boiling Point Elevation vs. Methyl Ester – Implication for Thermal Process Windows

The isobutyl ester exhibits a boiling point of 406.3 °C at 760 mmHg, compared with 381.4 °C for the methyl ester . This 24.9 °C elevation translates into a significantly wider thermal operating window before volatilization or decomposition becomes a concern, a critical parameter in high‑temperature syntheses or melt‑formulation processes.

Thermal stability Process chemistry Solvent-free reactions

Reduced Density and Flash Point Shift – Influence on Formulation Handling and Safety

The isobutyl ester has a calculated density of 1.421 g/cm³ and a flash point of 199.5 °C, while the methyl ester exhibits a density of 1.599 g/cm³ and a flash point of 184.5 °C . The lower density (‑11.1 %) reduces the mass per unit volume, which can be advantageous in weight‑critical formulations, and the 15.0 °C higher flash point improves handling safety in environments where ignition sources are present.

Formulation safety Physical property differentiation Density

Vapor Pressure Reduction – Lower Fugitive Emissions Under Ambient Storage

The isobutyl ester displays a predicted vapor pressure of 8.22 × 10⁻⁷ mmHg at 25 °C , whereas the methyl ester has a predicted vapor pressure of 5.09 × 10⁻⁶ mmHg at 25 °C . The roughly six‑fold lower vapor pressure of the isobutyl ester reduces evaporative loss during open‑container storage and lowers the risk of airborne exposure in laboratory or pilot‑plant settings.

Environmental fate Storage stability Vapor pressure

Fungicidal Class Membership – Esters of 4‑Chloro‑3,5‑dinitrobenzoic Acid Are Validated Fungicide Leads

Early patent literature explicitly identifies esters of 4‑chloro‑3,5‑dinitrobenzoic acid—including the isobutyl ester—as outstanding fungicides suitable for foliage protection and industrial mildew prevention . While direct ED₅₀ or field‑trial data specifically for the isobutyl ester are not publicly available, the compound’s inclusion within this established patent class provides a credible precedence for bioactivity screening, in contrast to non‑substituted or mononitro analogs that lack the full dinitro substitution pattern.

Fungicide Plant protection Agrochemical leads

Target Application Scenarios for 4‑Chloro‑2‑(2‑methylpropyl)‑3,5‑dinitrobenzoate Based on Evidence


High‑Temperature Synthesis or Melt‑Formulation Processes

The boiling point advantage of 406.3 °C vs. 381.4 °C for the methyl ester makes the isobutyl ester a superior choice for reactions or formulations conducted above 350 °C where the methyl ester would begin to volatilize or thermally degrade. Applications include solvent‑free melt reactions, high‑boiling‑point dispersions, and polymer‑additive compounding.

Agrochemical SAR and Lead‑Optimization Libraries

Because the 4‑chloro‑3,5‑dinitrobenzoate ester scaffold is a recognized fungicide pharmacophore , the isobutyl ester is a logical candidate for systematic structure–activity relationship studies. Its distinct log P (2.94–4.02) and vapor pressure profile compared to the methyl and ethyl esters provide a means to probe the impact of lipophilicity on target binding and environmental persistence.

Formulations Requiring Reduced Flammability Hazard

The isobutyl ester’s flash point of 199.5 °C, which is 15 °C higher than that of the methyl ester , may enable classification under a less stringent flammability category in certain jurisdictions. This can reduce warehousing and transport costs and simplify the safety permitting process for pilot‑plant campaigns.

Controlled‑Release or Long‑Term Storage Products

With a vapor pressure roughly six‑fold lower than that of the methyl ester , the isobutyl ester is better suited for formulations where low evaporative loss and extended shelf stability are critical, such as controlled‑release matrices, long‑duration field trials, or reference standards stored under ambient conditions.

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